1,5-Bis(diphenylphosphino)pentane
Overview
Description
1,5-Bis(diphenylphosphino)pentane is an organophosphorus compound with the chemical formula C29H30P2. It is a white solid that is commonly used as a ligand in coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in catalysis and other chemical applications .
Scientific Research Applications
1,5-Bis(diphenylphosphino)pentane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology: Employed in the synthesis of biologically active metal complexes.
Medicine: Investigated for its potential in drug development, particularly in the formation of metal-based drugs.
Industry: Used in the production of fine chemicals and materials, including polymers and luminescent materials.
Mechanism of Action
Target of Action
1,5-Bis(diphenylphosphino)pentane, often abbreviated as dpppe, is an organophosphorus compound . It primarily targets metal ions , acting as a ligand to form complexes . The compound provides bridging diphosphine ligands, contributing to the high stability and activity of the coordination compounds .
Mode of Action
The compound interacts with its targets (metal ions) through the phosphorus atoms. It forms a bridge between two metal ions, creating a bimetallic complex . This interaction results in highly stable and active coordination compounds, which are often used in catalytic reactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the metal ions it targets and the resulting coordination compounds. These compounds are known to be involved in various catalytic reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a ligand in coordination compounds. For instance, it reacts with copper(I) iodide to give a luminescent dinuclear complex . The specific effects would depend on the nature of the coordination compound and the biochemical context.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of specific metal ions is necessary for it to act as a ligand. Additionally, factors such as pH, temperature, and the presence of other chemicals can affect its stability and reactivity .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(diphenylphosphino)pentane can be synthesized through several methods:
Reaction with 1,5-dibromopentane and lithium diphenylphosphide: This method involves the reaction of 1,5-dibromopentane with lithium diphenylphosphide to form the desired product.
Reaction with diphenylphosphine and caesium hydroxide: Another method involves the reaction of diphenylphosphine with 1,5-dibromopentane in the presence of caesium hydroxide.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method may depend on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
1,5-Bis(diphenylphosphino)pentane undergoes various chemical reactions, primarily due to its phosphine groups:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Coordination with Metal Ions: It forms stable complexes with metal ions such as copper(I) iodide, resulting in luminescent dinuclear complexes.
Cross-Coupling Reactions: It is used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Coordination: Metal salts such as copper(I) iodide are used.
Cross-Coupling: Palladium or nickel catalysts are commonly used along with bases such as potassium carbonate or cesium carbonate.
Major Products Formed
Phosphine Oxides: Formed during oxidation reactions.
Metal Complexes: Formed during coordination with metal ions.
Coupled Products: Formed during cross-coupling reactions, depending on the specific substrates used.
Comparison with Similar Compounds
1,5-Bis(diphenylphosphino)pentane can be compared with other similar compounds such as:
1,3-Bis(diphenylphosphino)propane: Similar structure but with a shorter carbon chain, leading to different coordination properties.
1,4-Bis(diphenylphosphino)butane: Another similar compound with a different carbon chain length, affecting its steric and electronic properties.
Uniqueness
This compound is unique due to its specific carbon chain length, which provides an optimal balance between flexibility and rigidity, making it a versatile ligand in various chemical reactions.
Properties
IUPAC Name |
5-diphenylphosphanylpentyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30P2/c1-6-16-26(17-7-1)30(27-18-8-2-9-19-27)24-14-5-15-25-31(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23H,5,14-15,24-25H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFPAWGWFDGCHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369900 | |
Record name | 1,5-Bis(diphenylphosphino)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27721-02-4 | |
Record name | 1,5-Bis(diphenylphosphino)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Bis(diphenylphosphino)pentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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